molecular formula C14H18N6O B2497128 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide CAS No. 1448122-79-9

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide

Cat. No. B2497128
CAS RN: 1448122-79-9
M. Wt: 286.339
InChI Key: ICKCMRCSPTVRBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide often involves multi-step organic reactions, starting from basic nicotinamide structures or pyrimidinone derivatives. For instance, derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one, which bear structural resemblance, are prepared from substituted nicotinamides and arylamines through EDC coupling or bromination followed by reaction with dimethylaminopropyl-carbodiimide, showcasing a typical pathway for constructing such complex molecules (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to this compound reveals a complex interaction of hydrogen bonds and electronic structures. For example, compounds like 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate show significant polarization and intramolecular N-H...O hydrogen bonding, contributing to the stabilization of their molecular structure (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives often involves reactions that highlight the compound's potential as a precursor for further chemical modifications. For instance, the formation of bis-pyrimido-[4,5-d]-pyrimidine derivatives via aza-Diels–Alder methodology demonstrates the compound's versatility in participating in cycloaddition reactions, offering pathways to novel pharmaceutical or biological activities (Das, Thakur, Medhi, & Das, 2013).

Physical Properties Analysis

Physical properties such as solubility, crystallinity, and molecular conformation are crucial for understanding the behavior of this compound in various environments. Studies on related compounds provide insights into these aspects. For example, the study of pyrimidine rings in compounds like ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate reveals nonplanarity and boat conformations, influencing their solubility and crystalline structure (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity, functional group transformations, and potential as intermediates for further chemical synthesis. Research into the cycloaddition reactions and synthesis of pyrazolo[3,4-c]pyridines from related compounds highlights the dynamic nature of these chemical properties, offering a glimpse into the compound's versatility and potential applications (Behbehani, Ibrahim, & Elnagdi, 2013).

Scientific Research Applications

Antibacterial Activity

A series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, synthesized from related nicotinamides, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural framework of these compounds provides insights into the potential antibacterial applications of related pyrimidine derivatives (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

pH-Sensing Application

Pyrimidine-phthalimide derivatives, designed on the donor–π–acceptor framework, demonstrated solid-state fluorescence and solvatochromism, making them potential candidates for colorimetric pH sensors and logic gates. The versatility in tuning their photophysical properties through molecular design underscores the potential utility of related compounds in sensor technology (Yan, Meng, Li, Ge, & Lu, 2017).

Treatment of Diabetes

Novel pyrimidine-5-carboxamide compounds have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), a therapeutic target for type 2 diabetes mellitus. These findings highlight the therapeutic relevance of pyrimidine derivatives in metabolic disorders and diabetes treatment (Sabnis, 2021).

Antiprotozoal Activity

Research on aza-analogues of furamidine, synthesized from related nicotinamides, has shown promising antiprotozoal activity against Trypanosoma b.rhodesiense and P. falciparum. The success of these compounds in vivo suggests potential applications for related structures in treating protozoal infections (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Insecticidal and Antibacterial Potential

Newly synthesized pyrimidine derivatives demonstrated significant activity against both insects and bacteria, showcasing the potential of related compounds in developing new insecticidal and antibacterial agents. This dual activity underscores the versatility of pyrimidine frameworks in creating multifunctional molecules (Khan, Khan, Wan, Chen, Kong, Khan, & Tahir, 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to interact with enzymes involved in nucleotide synthesis and metabolism, such as dihydrofolate reductase and thymidylate synthase . These interactions are primarily inhibitory, leading to a decrease in the synthesis of nucleotides, which are essential for DNA replication and repair.

Cellular Effects

The effects of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Additionally, it affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and reducing the energy supply necessary for rapid cell division.

Molecular Mechanism

At the molecular level, N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the synthesis of critical biomolecules . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions result in the inhibition of cell growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and metabolic activity, with potential long-term effects on cellular function and viability.

Dosage Effects in Animal Models

The effects of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity.

properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-19(2)12-11(9-16-14(18-12)20(3)4)17-13(21)10-6-5-7-15-8-10/h5-9H,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKCMRCSPTVRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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